

## T-1095 Application Notes and Protocols for Cell-Based Glucose Uptake Assays

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Compound of Interest		
Compound Name:	T-1095	
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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **T-1095**, a selective sodium-glucose cotransporter (SGLT) inhibitor, in cell-based glucose uptake assays. This document includes detailed protocols, data presentation guidelines, and visualizations to facilitate the study of glucose transport and the evaluation of SGLT inhibitors.

#### Introduction

**T-1095** is a potent and selective inhibitor of Sodium-Glucose Cotransporter 2 (SGLT2) and, to a lesser extent, SGLT1. It is a prodrug that is metabolized to its active form, **T-1095**A.[1][2] SGLTs are crucial for glucose reabsorption in the kidneys and intestines.[1][3] By inhibiting these transporters, **T-1095** effectively blocks glucose uptake in cells expressing these proteins, making it a valuable tool for diabetes research and drug development. In a therapeutic context, orally administered **T-1095** leads to increased urinary glucose excretion, thereby lowering blood glucose levels.[1][2]

The primary application of **T-1095** in a research setting is to investigate SGLT-mediated glucose transport in various cell types and to screen for novel SGLT inhibitors.

### **Data Presentation**

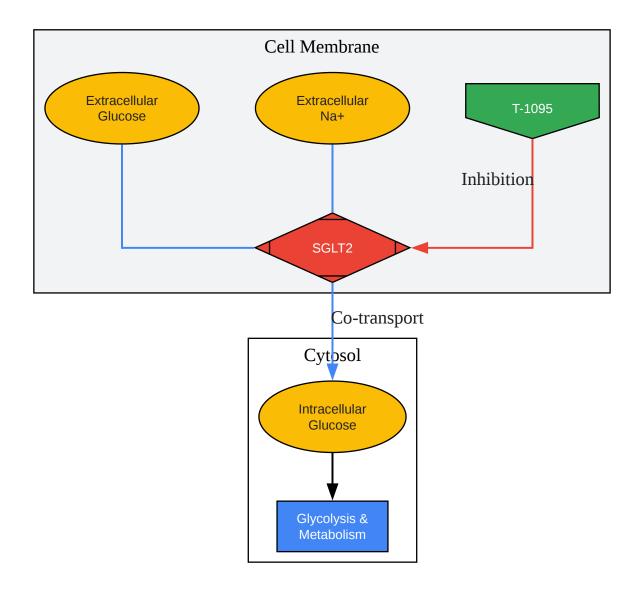


Quantitative data for **T-1095**'s inhibitory activity is summarized in the table below. This information is critical for designing dose-response experiments in cell-based assays.

Parameter	Value	Transporter	Species	Reference
IC50	2.3 μΜ	SGLT2	Human	[4]
IC <sub>50</sub>	22.8 μΜ	SGLT1	Human	[4]

## Signaling and Experimental Workflow Visualizations

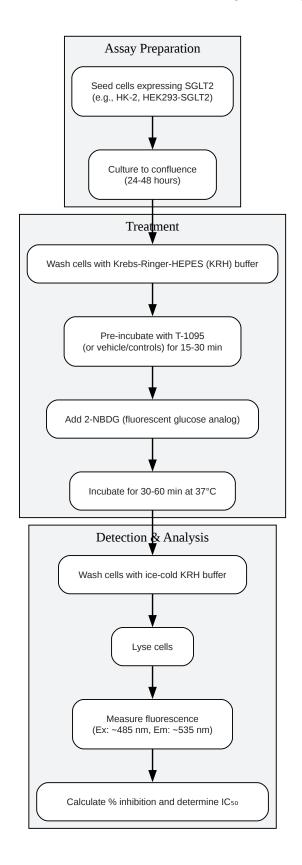
To facilitate a clear understanding of the experimental procedures and the underlying biological mechanisms, the following diagrams have been generated using Graphviz (DOT language).





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Caption: Mechanism of **T-1095** action on SGLT2-mediated glucose uptake.





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Caption: Experimental workflow for a 2-NBDG based glucose uptake assay.

### **Experimental Protocols**

The following protocols are designed for the investigation of **T-1095**'s effect on SGLT-mediated glucose uptake in a cell-based format.

## Protocol 1: Non-Radioactive Glucose Uptake Assay Using 2-NBDG

This protocol details a fluorescent method for measuring glucose uptake in cell lines endogenously expressing or engineered to express SGLT2. The human kidney proximal tubule cell line, HK-2, which endogenously expresses SGLT2, or HEK293 cells stably expressing human SGLT2 are recommended.[1][5][6]

#### Materials:

- Cell line expressing SGLT2 (e.g., HK-2 or HEK293-hSGLT2)
- Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS)
- 96-well black, clear-bottom tissue culture plates
- **T-1095** (dissolved in DMSO)
- Krebs-Ringer-HEPES (KRH) buffer (containing NaCl)
- Sodium-free KRH buffer (NaCl replaced with choline chloride) for control wells
- 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)
- Phlorizin (non-selective SGLT inhibitor for positive control)
- D-glucose (for competition control)
- Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)



Fluorescence plate reader (Excitation ~485 nm, Emission ~535 nm)

#### Procedure:

- Cell Culture:
  - Seed HK-2 or HEK293-hSGLT2 cells into a 96-well black, clear-bottom plate at a density of 5 x 10<sup>4</sup> cells/well.[5]
  - Culture in complete medium at 37°C with 5% CO<sub>2</sub> until confluent (typically 24-48 hours).[5]
- Compound Preparation:
  - Prepare a stock solution of T-1095 in DMSO.
  - Create serial dilutions of **T-1095** in KRH buffer to achieve the desired final concentrations (e.g., ranging from 0.1 μM to 100 μM to span the IC<sub>50</sub> values). Ensure the final DMSO concentration is below 0.5%.[5]
- Glucose Uptake Assay:
  - On the day of the assay, gently wash the confluent cell monolayers twice with pre-warmed KRH buffer.[5]
  - Add 100 μL of KRH buffer containing the desired concentration of **T-1095** or vehicle (DMSO) to each well.[5]
  - Include control wells:
    - Total Uptake: Vehicle only in KRH buffer.
    - Non-specific Uptake (GLUT-mediated): Vehicle in sodium-free KRH buffer.[5][6]
    - Positive Control Inhibitor: A known SGLT inhibitor like Phlorizin (e.g., 100 μM).[1][5]
    - Competition Control: A high concentration of D-glucose (e.g., 30 mM) to compete with 2-NBDG uptake.[5][6]



- Pre-incubate the plate at 37°C for 15-30 minutes.[5]
- $\circ$  To initiate glucose uptake, add 10  $\mu$ L of 2-NBDG solution in KRH buffer to each well for a final concentration of 100-200  $\mu$ M.[5][6]
- Incubate the plate at 37°C for 30-60 minutes.[5][6]
- Measurement:
  - Terminate the uptake by aspirating the medium and washing the cells three times with 200
    μL of ice-cold KRH buffer.[5]
  - $\circ$  Lyse the cells by adding 50  $\mu$ L of lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.[5]
  - Measure the fluorescence of the cell lysates using a fluorescence plate reader (Ex: ~485 nm, Em: ~535 nm).[5]

#### Data Analysis:

- Subtract the background fluorescence from wells with no cells.
- The Na<sup>+</sup>-dependent glucose uptake is the difference between the total uptake (in the presence of Na<sup>+</sup>) and the Na<sup>+</sup>-independent uptake (in Na<sup>+</sup>-free buffer).[6]
- Calculate the percentage of inhibition for each T-1095 concentration relative to the SGLT2specific uptake (Total Uptake - Non-specific Uptake).
- Plot the percentage of inhibition against the logarithm of the **T-1095** concentration and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.[5]

# Protocol 2: Radioactive Glucose Uptake Assay Using [14C]-AMG

For a more traditional and highly sensitive method, a radioactive glucose analog can be used.

#### Materials:



- Cell line expressing SGLT1 or SGLT2 (e.g., HEK293-hSGLT1 and HEK293-hSGLT2)
- Complete cell culture medium
- 24-well tissue culture plates
- T-1095 (dissolved in DMSO)
- Assay buffer (e.g., KRH buffer)
- [¹⁴C]-α-methyl-D-glucopyranoside ([¹⁴C]-AMG)
- Phlorizin (positive control)
- Scintillation fluid
- Liquid scintillation counter

#### Procedure:

- Cell Culture:
  - Seed HEK293 cells stably expressing hSGLT1 or hSGLT2 in 24-well plates and grow to confluence.
- Assay Performance:
  - Remove the culture medium and wash the cells with assay buffer.
  - Pre-incubate the cells at 37°C with assay buffer containing various concentrations of T 1095, vehicle, or 100 μM Phlorizin for 15-30 minutes.[7]
  - Initiate uptake by adding assay buffer containing [ $^{14}$ C]-AMG (e.g., 1  $\mu$ M).[7]
  - Incubate for 30 minutes at 37°C.[7]
  - Stop the reaction by aspirating the uptake solution and washing the cells twice with icecold assay buffer.



- Lyse the cells (e.g., with NaOH or a specific lysis buffer).
- Measurement and Analysis:
  - Transfer the cell lysate to a scintillation vial with scintillation fluid.
  - Determine the amount of substrate in the lysate by liquid scintillation counting.
  - Calculate the IC<sub>50</sub> values using a curve-fitting program.[8]

These protocols provide a robust framework for characterizing the inhibitory effects of **T-1095** on SGLT-mediated glucose transport. Proper controls are essential for accurate interpretation of the results. The choice between the fluorescent and radioactive method will depend on the laboratory's capabilities and specific experimental needs.

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